

Synthesis of 5-Methyl-3-heptanone oxime from 5-methyl-3-heptanone

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Compound of Interest

Compound Name: 5-Methyl-3-heptanone oxime

Cat. No.: B11959529

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An Application Note for the Synthesis of **5-Methyl-3-heptanone Oxime**

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of **5-methyl-3-heptanone oxime** from its corresponding ketone, 5-methyl-3-heptanone. Oximes are a versatile class of organic compounds with significant applications as synthetic intermediates, protecting groups, and in the fragrance industry.^{[1][2][3]} **5-Methyl-3-heptanone oxime**, also known by trade names such as Stemone®, is particularly valued in perfumery for its powerful, fresh, and natural green aroma.^{[4][5]} This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, a step-by-step experimental procedure, safety protocols, and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

The conversion of carbonyl compounds into oximes is a fundamental and widely utilized reaction in organic chemistry. This transformation, achieved through condensation with hydroxylamine, replaces the carbonyl oxygen with a C=NOH group.^[6] The resulting oximes are highly crystalline in many cases, making them excellent derivatives for the purification and characterization of aldehydes and ketones.^{[2][3]} Beyond this classical application, oximes serve as crucial precursors for synthesizing nitrogen-containing compounds like amides (via the Beckmann rearrangement), nitriles, and amines.^{[3][7]}

5-Methyl-3-heptanone oxime is a synthetic fragrance ingredient that imparts a powerful and complex green, leafy note to compositions, reminiscent of fig leaves and green stems.[4][5] Its synthesis is a clear example of converting a simple ketone into a value-added specialty chemical. The protocol herein describes a robust method using hydroxylamine hydrochloride and a mild base, a common and effective approach for oximation.[1][2]

Reaction Mechanism: From Ketone to Oxime

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction.[8] The reaction is typically catalyzed by a weak acid or base.[7][9]

The mechanism proceeds through the following key steps:

- Generation of the Nucleophile: Hydroxylamine hydrochloride is the stable salt form. A base, such as sodium acetate, is required to neutralize the hydrochloride salt and generate the free hydroxylamine (NH_2OH) in situ. This free amine is the active nucleophile.
- Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of 5-methyl-3-heptanone.[10][11] This breaks the $\text{C}=\text{O}$ pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate, also known as a carbinolamine.[11]
- Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen is protonated, and the nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.[10][11]
- Elimination of Water: The oxygen of the hydroxyl group is protonated, turning it into a good leaving group (H_2O). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule.[7][11][12]
- Final Deprotonation: A final deprotonation step yields the stable oxime product.

Asymmetric ketones like 5-methyl-3-heptanone can form geometric isomers (E/Z) of the oxime. [9]

Reaction Scheme

Caption: Synthesis of **5-Methyl-3-heptanone Oxime**.

Hazard and Safety Assessment

Strict adherence to safety protocols is mandatory. This procedure must be carried out in a well-ventilated fume hood by personnel trained in standard laboratory techniques. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

Substance	CAS No.	Hazards
5-Methyl-3-heptanone	541-85-5	Flammable liquid and vapor (H226), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [13] [14] [15]
Hydroxylamine Hydrochloride	5470-11-1	Corrosive to metals (H290), Harmful if swallowed or in contact with skin (H302+H312), Causes skin and eye irritation (H315, H319), May cause an allergic skin reaction (H317), Suspected of causing cancer (H351), May cause damage to organs through prolonged exposure (H373), Very toxic to aquatic life (H400). [16] [17] [18] [19] Risk of explosion under heat or shock. [16] [20]
Sodium Acetate (Anhydrous)	127-09-3	Generally low toxicity, but may cause mild skin and eye irritation upon contact with dust. [21] [22]
Ethanol	64-17-5	Highly flammable liquid and vapor. Causes serious eye irritation.
Diethyl Ether	60-29-7	Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Detailed Experimental Protocol

This protocol is designed for the synthesis of **5-methyl-3-heptanone oxime** on a laboratory scale.

Materials and Reagents

Reagent/Material	Grade	Supplier
5-Methyl-3-heptanone	≥98%	Standard Chemical Supplier
Hydroxylamine Hydrochloride	≥99%	Standard Chemical Supplier
Sodium Acetate (Anhydrous)	≥99%	Standard Chemical Supplier
Ethanol (95% or Absolute)	Reagent	Standard Chemical Supplier
Diethyl Ether (or Ethyl Acetate)	ACS	Standard Chemical Supplier
Sodium Sulfate (Anhydrous)	ACS	Standard Chemical Supplier
Saturated Sodium Chloride (Brine)	N/A	Prepared in-house
Deionized Water	N/A	In-house source

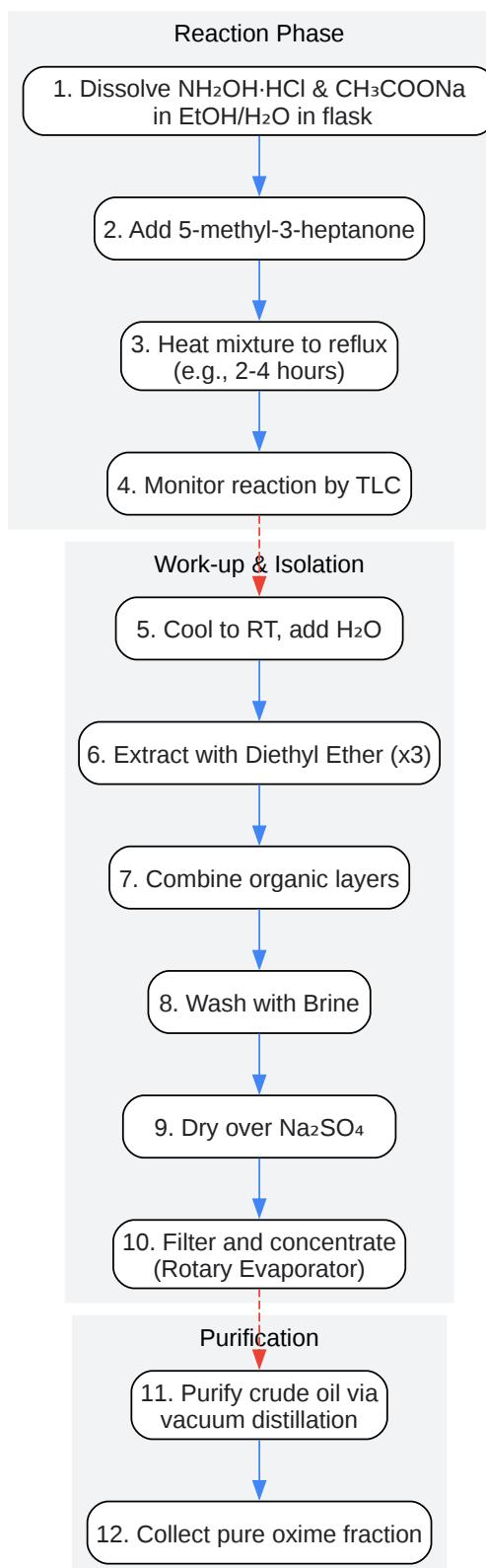
Equipment

- 250 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel (500 mL)
- Rotary evaporator
- Standard laboratory glassware

- TLC plates (Silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Experimental Workflow



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Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Method:

- Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hydroxylamine hydrochloride (8.3 g, 120 mmol, 1.2 eq) and anhydrous sodium acetate (9.8 g, 120 mmol, 1.2 eq). Add a solvent mixture of 50 mL of ethanol and 25 mL of deionized water. Stir the mixture for 15-20 minutes at room temperature to dissolve the solids. Causality: Sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt, which is necessary for the nucleophilic attack.
- Addition of Ketone: To the stirred solution, add 5-methyl-3-heptanone (12.8 g, 100 mmol, 1.0 eq) dropwise over 5 minutes.
- Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux for 2 to 4 hours. Causality: Heating increases the reaction rate, ensuring the conversion of the ketone to the oxime is completed in a reasonable timeframe.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The oxime product should have a different R_f value than the starting ketone.[23]
- Work-up and Extraction: After the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Causality: The oxime product is organic-soluble and will move into the diethyl ether phase, while the inorganic salts (NaCl) remain in the aqueous phase.
- Washing and Drying: Combine the organic extracts. Wash the combined organic layer once with 50 mL of brine (saturated NaCl solution).[24] Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase. Dry the organic layer over anhydrous sodium sulfate for at least 20 minutes.
- Solvent Removal: Filter off the sodium sulfate and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude **5-methyl-3-heptanone oxime**, which will likely be a pale yellow oil.[25][26]

- Purification: The crude product can be purified by vacuum distillation to obtain the final high-purity product.[25][26]

Data and Expected Results

Parameter	5-Methyl-3-heptanone (Start)	5-Methyl-3-heptanone Oxime (Product)
Molar Mass	128.21 g/mol	143.23 g/mol [27][28]
Appearance	Colorless liquid[29]	Colorless to pale yellow liquid[4]
Boiling Point	157-162 °C[13]	~70 °C @ 0.7 Torr[27]
Density	~0.82 g/cm³[14]	~0.89 g/cm³[27]

Reaction Stoichiometry and Yield:

Reagent	Molar Mass (g/mol)	Amount (mmol)	Equivalents	Mass/Volume
5-Methyl-3-heptanone	128.21	100	1.0	12.8 g
Hydroxylamine HCl	69.49	120	1.2	8.3 g
Sodium Acetate	82.03	120	1.2	9.8 g

Expected Yield: While specific yields for this reaction are not widely published, similar oximation reactions of ketones typically proceed in good to excellent yields, often in the range of 85-95%. [30]

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of **5-methyl-3-heptanone oxime**. By following the outlined steps for reaction, work-up, and purification, researchers can effectively produce this valuable fragrance compound. The emphasis on understanding the mechanism and the rationale behind each procedural step,

combined with stringent adherence to safety protocols, ensures a successful and safe synthetic outcome.

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